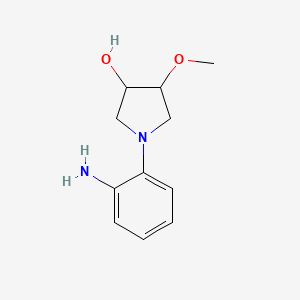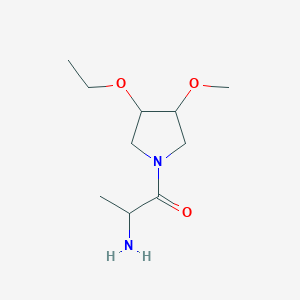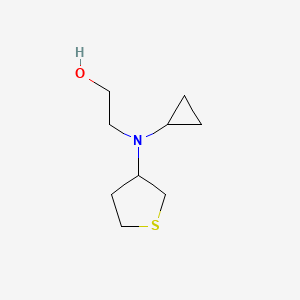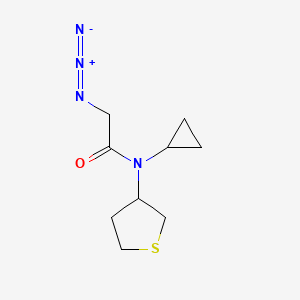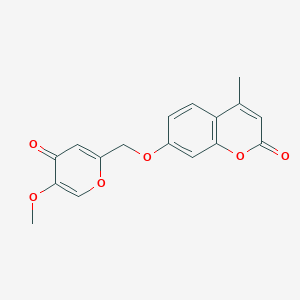
7-((5-methoxy-4-oxo-4H-pyran-2-yl)methoxy)-4-methyl-2H-chromen-2-one
Overview
Description
7-((5-methoxy-4-oxo-4H-pyran-2-yl)methoxy)-4-methyl-2H-chromen-2-one, also known as Compound A, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of flavonoids and is known for its anti-inflammatory and antioxidant properties.
Scientific Research Applications
Synthesis and Chemical Properties
Research in organic chemistry has led to the synthesis of novel chromenone derivatives, highlighting their potential in the development of new materials and chemicals. For example, Alizadeh et al. (2015) synthesized a series of pyrano[2,3-f]chromenone derivatives starting from resorcinol, evaluating their cytotoxic activity against the blood tumor cell line K562, with some compounds showing moderate inhibitory activity (Alizadeh et al., 2015). This research demonstrates the chemical versatility and potential therapeutic applications of chromenone derivatives.
Antimicrobial and Antifungal Activities
Derivatives of chromen-2-one have been explored for their antimicrobial and antifungal potentials. Parameshwarappa et al. (2009) synthesized thiazole substituted coumarins and evaluated their antibacterial and antifungal activities, highlighting the role of chromenone derivatives in developing new antimicrobial agents (Parameshwarappa et al., 2009).
Anticancer Activity
The anticancer activity of chromenone derivatives has been a significant area of research. Studies have demonstrated that certain chromenone compounds exhibit anticancer properties. For instance, Venkateswararao et al. (2014) designed and synthesized bis-chromenone derivatives, studying their anti-cancer activity against various human cancer cell lines. The study found that specific derivatives showed micromolar levels of in vitro anti-proliferative activity, suggesting the therapeutic potential of these compounds in cancer treatment (Venkateswararao et al., 2014).
Material Science Applications
In material science, chromenone derivatives have been utilized in the synthesis of photochromic materials and biologically active natural products. Rawat et al. (2006) explored the use of chromene chromium carbene complexes in synthesizing naphthopyran and naphthopyrandione units, which are components of photochromic materials. This research underscores the potential of chromenone derivatives in developing advanced materials with specific optical properties (Rawat et al., 2006).
properties
IUPAC Name |
7-[(5-methoxy-4-oxopyran-2-yl)methoxy]-4-methylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O6/c1-10-5-17(19)23-15-7-11(3-4-13(10)15)21-8-12-6-14(18)16(20-2)9-22-12/h3-7,9H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNTXHEOJUNMUOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC(=O)C(=CO3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-((5-methoxy-4-oxo-4H-pyran-2-yl)methoxy)-4-methyl-2H-chromen-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



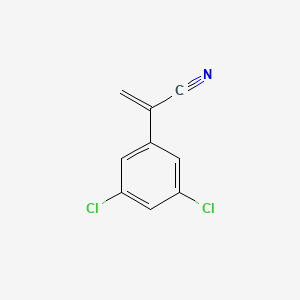


![3-Chloro-1-(4-hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-one](/img/structure/B1477991.png)
![3-(4-Hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)-3-oxopropanenitrile](/img/structure/B1477992.png)

